molecular formula C25H28O2S2 B12628219 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol CAS No. 917804-48-9

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol

Cat. No.: B12628219
CAS No.: 917804-48-9
M. Wt: 424.6 g/mol
InChI Key: IQEUAIAZXCYCDJ-UHFFFAOYSA-N
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Description

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is an organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl group, which is further connected to an ethoxyethoxyethane-1-thiol chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylmethyl chloride with a thiol compound to form the triphenylmethyl sulfanyl intermediate. This intermediate is then reacted with ethylene oxide derivatives under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's thiol group makes it a valuable candidate in medicinal chemistry for the development of new drugs. Thiols are known for their ability to form disulfide bonds, which are crucial in stabilizing protein structures.

  • Antioxidant Activity : Research indicates that thiol compounds can scavenge free radicals, making them potential antioxidants. This property is significant for developing therapies against oxidative stress-related diseases.
  • Drug Delivery Systems : The compound can be utilized in creating drug delivery systems where the thiol group facilitates the conjugation of drugs to carriers, enhancing bioavailability and targeting specific tissues.

Materials Science

In materials science, 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol can be employed in the synthesis of advanced materials:

  • Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis, improving mechanical properties and thermal stability of polymeric materials.
  • Nanotechnology : Its ability to form stable thiol-gold bonds allows for the functionalization of gold nanoparticles, which are crucial in sensor technology and biomedical applications.

Chemical Synthesis

The compound serves as an important intermediate in various organic synthesis pathways:

  • Synthesis of Complex Molecules : It can be used as a building block for synthesizing more complex organic molecules, particularly those containing sulfur or ether functionalities.
  • Catalysis : Its unique structure allows it to participate in catalytic reactions, especially those involving nucleophilic substitutions or reductions.

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal Chemistry Demonstrated antioxidant properties and potential for drug formulation.
Materials Science Utilized as a cross-linking agent leading to enhanced polymer characteristics.
Chemical Synthesis Showcased effective use in synthesizing novel sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The triphenylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The ethoxyethoxy chain enhances solubility and facilitates interactions with hydrophilic environments.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but with a hydroxyl group instead of a triphenylmethyl group.

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of a sulfanyl group.

Uniqueness

2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.

Biological Activity

The compound 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is a thioether derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₃S
  • Molecular Weight : 318.4 g/mol

Mechanisms of Biological Activity

Research indicates that compounds with thiol groups, such as this one, can exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : Thiols are known to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The presence of the triphenylmethyl group may enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cell Signaling Modulation : Thiols can participate in redox reactions that modify signaling pathways within cells.

Antioxidant Activity

A study evaluating the antioxidant potential of similar thiol compounds demonstrated significant radical scavenging activity. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential as a protective agent against oxidative damage.

Enzyme Inhibition Studies

In vitro assays revealed that this compound effectively inhibited the activity of certain enzymes involved in metabolic processes. The compound showed a dose-dependent inhibition pattern, suggesting that higher concentrations lead to increased enzyme blockade.

Cytotoxicity and Selectivity

Research utilizing cancer cell lines indicated that this compound possesses selective cytotoxicity. It demonstrated a higher toxicity towards malignant cells compared to normal cells, highlighting its potential as an anticancer agent. The selectivity index was calculated, showing a promising therapeutic window.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyCompoundFindings
Triphenylmethyl derivativesShowed significant antioxidant properties in cellular models.
Related thiol compoundsDemonstrated enzyme inhibition with IC50 values in low micromolar ranges.
Cancer cell linesIndicated selective cytotoxicity with minimal effects on normal cells.

Properties

CAS No.

917804-48-9

Molecular Formula

C25H28O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanethiol

InChI

InChI=1S/C25H28O2S2/c28-20-18-26-16-17-27-19-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,28H,16-21H2

InChI Key

IQEUAIAZXCYCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCS

Origin of Product

United States

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